molecular formula C13H11F4N3O B2713873 (4-Fluorophenyl)-[2-oxo-1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]cyanamide CAS No. 2411194-64-2

(4-Fluorophenyl)-[2-oxo-1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]cyanamide

Cat. No.: B2713873
CAS No.: 2411194-64-2
M. Wt: 301.245
InChI Key: CHLRRRRMKZWCCE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound or similar compounds typically involves several steps, including the formation of the pyrrolidine ring and the introduction of the fluorophenyl and cyanamide groups . The exact synthesis process would depend on the starting materials and the specific reactions used .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The fluorophenyl group is a phenyl (benzene) ring with a fluorine atom attached, and the cyanamide group contains a carbon-nitrogen double bond with an additional nitrogen atom .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and the other reactants present. For example, under certain conditions, the cyanamide group could potentially undergo reactions to form other functional groups .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. For example, the presence of the fluorine atom could affect the compound’s reactivity and the strength of its interactions with other molecules .

Future Directions

Given the limited information available on this specific compound, future research could focus on studying its properties and potential uses in more detail. For example, it could be interesting to explore its potential as an intermediate in the synthesis of new drugs .

Properties

IUPAC Name

(4-fluorophenyl)-[2-oxo-1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]cyanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F4N3O/c14-9-1-3-10(4-2-9)20(8-18)11-5-6-19(12(11)21)7-13(15,16)17/h1-4,11H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHLRRRRMKZWCCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)C1N(C#N)C2=CC=C(C=C2)F)CC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F4N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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